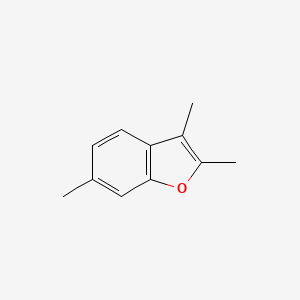

Benzofuran, 2,3,6-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran, 2,3,6-trimethyl- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. The presence of three methyl groups at positions 2, 3, and 6 of the benzofuran ring enhances its chemical properties and potential applications. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trimethylbenzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed coupling reactions, is also employed in the synthesis of benzofuran derivatives .

Industrial Production Methods: Industrial production of 2,3,6-trimethylbenzofuran typically involves large-scale synthesis using efficient catalytic processes. The use of copper-mediated and palladium-catalyzed reactions is common in industrial settings due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Halogenated, nitrated, or other substituted benzofuran derivatives.

Scientific Research Applications

2,3,6-Trimethylbenzofuran has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of dyes, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,3,6-trimethylbenzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, some benzofuran derivatives inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of an oxygen atom in the furan ring.

Benzofuran: The parent compound without the methyl substitutions.

Psoralen: A naturally occurring benzofuran derivative used in the treatment of skin diseases.

Uniqueness: 2,3,6-Trimethylbenzofuran is unique due to the specific placement of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can enhance its stability and selectivity in various reactions compared to other benzofuran derivatives.

Biological Activity

Benzofuran, specifically the compound 2,3,6-trimethyl-benzofuran, is a derivative of benzofuran that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Overview of Benzofuran

Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. They are known for their wide range of biological activities including antimicrobial , antitumor , anti-inflammatory , and analgesic properties. The structural modifications at various positions on the benzofuran ring can significantly influence their biological efficacy.

Antitumor Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions have shown remarkable potency. A study reported that certain benzofuran derivatives had IC50 values as low as 0.1 μM against leukemia cells (K562 and HL60), indicating strong anticancer potential .

Table 1: Antitumor Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 1 | K562 | 0.1 | High selectivity for cancer cells |

| Compound 2 | HL60 | 5 | Moderate cytotoxicity |

| Compound 3 | HCT116 | 1.136 | Comparable to doxorubicin |

Antimicrobial Properties

Benzofuran derivatives have also been explored for their antimicrobial activities. Research indicates that compounds with hydroxyl groups at the C-6 position exhibit enhanced antibacterial effects. For example, a study found that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Target Organism | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | M. tuberculosis | 2 | Antitubercular |

| Compound B | Staphylococcus aureus | 3.12 | Antibacterial |

| Compound C | Candida albicans | 8 | Antifungal |

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives indicates that the position and nature of substituents significantly affect their biological activity. For instance:

- C-3 Methyl Substitution : Introduction of a methyl group at the C-3 position enhances antiproliferative activity.

- C-6 Hydroxyl Group : Essential for antibacterial activity; compounds lacking this substitution showed diminished effectiveness .

- Hybridization : Compounds designed by hybridizing benzofurans with other pharmacophores have shown improved efficacy against multiple targets .

Case Study 1: Anticancer Efficacy

A series of trimethyl-benzofurans were synthesized and tested for their anticancer properties. One compound exhibited significant inhibition rates across various cancer types, including non-small cell lung cancer and colon cancer, with inhibition rates exceeding 70% in some cases .

Case Study 2: Antimicrobial Activity Against M. tuberculosis

In a focused study on antimycobacterial activity, several benzofuran derivatives were synthesized and evaluated against M. tuberculosis H37Rv strains. The most potent compounds displayed MIC values comparable to established antitubercular agents, highlighting their potential as new therapeutic candidates .

Properties

CAS No. |

7137-22-6 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2,3,6-trimethyl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-7-4-5-10-8(2)9(3)12-11(10)6-7/h4-6H,1-3H3 |

InChI Key |

JHWKKCNDPCOCDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.